molecular formula C8H18N6O4 B12289907 1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane

1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane

Cat. No.: B12289907
M. Wt: 262.27 g/mol
InChI Key: MSXMXWJPFIDEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptidine is a significant aminocyclitol compound, primarily recognized as a component of the antibiotic streptomycin. Streptomycin, discovered in 1944, was the first antibiotic effective against tuberculosis and is derived from the bacterium Streptomyces griseus. Streptidine itself is a crucial part of the molecular structure of streptomycin, contributing to its antibiotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Streptidine can be obtained through the hydrolysis of streptomycin. Acid hydrolysis of streptomycin yields streptidine and streptobiosamine . Alkaline hydrolysis of streptomycin also produces streptidine along with maltol .

Industrial Production Methods: Industrial production of streptidine typically involves the fermentation of Streptomyces griseus. The fermentation broth is processed to isolate streptomycin, which is then hydrolyzed to obtain streptidine .

Chemical Reactions Analysis

Types of Reactions: Streptidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXMXWJPFIDEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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